methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate
Description
Its structure comprises:
- A 4-methylthiophene-3-carboxylate core.
- A 2-(2,5-dioxopyrrolidin-1-yl)acetamido substituent at position 2, which introduces a reactive pyrrolidine dione moiety.
This compound’s complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic and dioxolane motifs.
Properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-11-15(8-12-3-4-13-14(7-12)30-10-29-13)31-20(19(11)21(27)28-2)22-16(24)9-23-17(25)5-6-18(23)26/h3-4,7H,5-6,8-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSGODDORYBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=O)CCC2=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Thiophene Ring Construction: The thiophene ring is synthesized through a series of reactions, including halogenation and subsequent coupling reactions.
Amide Bond Formation: The amide bond is formed by reacting the thiophene derivative with an appropriate amine, such as 2-(2,5-dioxopyrrolidin-1-yl)acetamide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzodioxole moiety.
Reduction: Reduction reactions can target the amide and ester functional groups, converting them to their respective alcohols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate is C₁₈H₁₉N₃O₅S. The compound features a complex structure that includes a thiophene ring and a benzodioxole moiety, which are known for their biological activity.
Molecular Weight
The molecular weight is approximately 395.43 g/mol.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of benzodioxole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB 231), with IC50 values ranging from 27.7 to 39.2 µM .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties due to the presence of the thiophene ring. Thiophenes have been reported to possess antibacterial and antifungal activities. For example, studies have indicated that derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Neurological Applications
Given the presence of the pyrrolidine moiety in its structure, there is potential for applications in neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Research has indicated that these compounds may play a role in treating conditions like Alzheimer's disease through neuroprotective mechanisms .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzodioxole moiety.
- Introduction of the thiophene ring.
- Coupling with pyrrolidine derivatives.
These synthetic pathways are crucial for developing analogs with enhanced biological activity or improved pharmacokinetic properties.
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding to specific sites, while the thiophene ring might participate in electron transfer processes.
Comparison with Similar Compounds
Structural Analog 1: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
Key Features :
- Core : Thiazolo[3,2-a]pyrimidine fused ring system.
- Substituents: 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, and cyano groups.
- Synthesis : Prepared via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid .
Comparison :
- Compound 11a lacks the benzodioxole and dioxopyrrolidine groups but shares a reactive cyano group. Its thiazolo-pyrimidine core may enhance π-stacking interactions compared to the simpler thiophene scaffold of the target compound.
Structural Analog 2: 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (1)
Key Features :
- Core : 4-methylthiophene-3-carboxylate.
- Substituents : Phenyl group at position 5, ethyl carboxylate at position 3.
- Synthesis : Prepared via Gewald reaction, a common method for thiophene derivatives .
Comparison :
- Both compounds share the thiophene-carboxylate core, but the target’s benzodioxole and dioxopyrrolidine groups may improve solubility and target specificity compared to the phenyl group in Compound 1.
Structural Analog 3: Methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate
Key Features :
- Core : Thiazolo[3,2-a]pyrimidine with a dihydrothiophene ring.
- Substituents : 4-Acetoxyphenyl, 2-bromobenzylidene, and methyl groups.
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Formula | C₂₄H₂₃N₃O₇S | C₂₄H₂₀BrN₃O₅S |
| Halogen Presence | Absent | Bromine |
| Key Functional Groups | Benzodioxole, dioxopyrrolidine | Acetoxyphenyl, bromobenzylidene |
Comparison :
- The bromine and acetoxyphenyl groups in the analog may enhance electrophilic reactivity, whereas the target compound’s benzodioxole could confer metabolic resistance.
Biological Activity
Methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound's structure features a thiophene core substituted with various functional groups, including a benzodioxole moiety and a pyrrolidine derivative. This unique configuration may contribute to its biological activity.
Anticonvulsant Activity
A significant area of research has focused on the anticonvulsant properties of compounds related to this compound. Studies indicate that similar structures exhibit efficacy in seizure models, suggesting that this compound may also possess anticonvulsant effects. For instance, certain derivatives have shown promising results in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, with compounds demonstrating significant protection against induced seizures .
The proposed mechanisms of action for compounds with similar structures often involve modulation of neurotransmitter systems or ion channels. For example, some derivatives act as sodium channel blockers or enhance GABAergic transmission, which are critical pathways in controlling seizure activity . The specific interactions of this compound with these targets remain to be elucidated.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug candidate. While specific data on this compound is limited, related compounds have demonstrated favorable pharmacokinetic properties such as good oral bioavailability and appropriate half-lives in preclinical studies .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumorigenesis. For instance, compounds with similar benzodioxole structures have shown selective inhibition of Src family kinases (SFKs), which are implicated in various cancers .
- Neuroprotective Effects : Research indicates that certain analogs may offer neuroprotective benefits in models of neurodegenerative diseases by modulating oxidative stress pathways .
Data Table: Summary of Biological Activities
| Activity | Compound | Model/System | Outcome |
|---|---|---|---|
| Anticonvulsant | Methyl derivatives | MES and PTZ seizure models | Significant seizure protection |
| Anticancer | Benzodioxole derivatives | Cancer cell lines | Inhibition of cell proliferation |
| Neuroprotection | Related pyrrolidine compounds | Oxidative stress models | Reduced oxidative damage |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Acylation : The 2-amino group on the thiophene core is reacted with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using coupling agents like DCC or EDC in anhydrous DMF .
- Benzodioxole Incorporation : The benzodioxol-5-ylmethyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., AlCl₃ catalysis) .
- Esterification : Final esterification with methyl chloride or methanol/H₂SO₄ completes the structure .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC (C18 column, acetonitrile/water gradient) ensures reaction completion and purity .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions, with characteristic shifts:
- Thiophene protons: δ 6.8–7.2 ppm .
- Benzodioxole methylene: δ 5.1–5.3 ppm (singlet) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (tolerance <0.3%) .
Advanced Research Questions
Q. What strategies optimize reaction yields while minimizing side products (e.g., hydrolysis or dimerization)?
- Experimental Design :
- Temperature Control : Maintain reactions below 60°C to prevent thermal degradation of the dioxopyrrolidinyl group .
- Moisture-Sensitive Steps : Use anhydrous solvents (DMF, THF) and inert atmospheres (N₂/Ar) to avoid hydrolysis of the acetamido group .
- Statistical Optimization : Apply Design of Experiments (DoE) to variables like stoichiometry, solvent polarity, and catalyst loading to maximize yield .
- Data Contradictions : Discrepancies in reported yields (e.g., 45–72%) may arise from residual moisture or incomplete acylation; replicate trials with rigorous drying protocols are recommended .
Q. How does the benzodioxole moiety influence the compound’s bioactivity or binding interactions?
- Mechanistic Insights :
- Electron-Donating Effects : The benzodioxole group enhances electron density on the thiophene ring, potentially improving binding to target proteins (e.g., kinases) via π-π stacking .
- Metabolic Stability : The methylenedioxy group resists oxidative metabolism, prolonging half-life in vitro .
- Validation : Molecular docking (AutoDock Vina) and MD simulations assess interactions with receptors (e.g., COX-2 or PARP), with binding affinity compared to analogs lacking the benzodioxole group .
Q. How can computational methods predict the compound’s solubility and pharmacokinetic properties?
- In Silico Tools :
- LogP Calculation : Use ChemAxon or MarvinSuite to estimate partition coefficients (LogP ~3.2), indicating moderate lipophilicity .
- Solubility Prediction : Aqueous solubility (~0.05 mg/mL) is modeled via COSMO-RS, highlighting the need for co-solvents (DMSO/PEG) in biological assays .
- ADMET Profiling : SwissADME predicts moderate BBB permeability and CYP3A4 metabolism, guiding in vivo study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
